molecular formula C24H21N3O4 B11305253 N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11305253
M. Wt: 415.4 g/mol
InChI Key: KJAWYOXNHKQQBS-UHFFFAOYSA-N
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Description

N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a benzyl group attached to an acetamide moiety, which is further connected to a phenoxy group substituted with a 1,2,4-oxadiazole ring. The presence of the methoxyphenyl group adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the phenoxy group: The oxadiazole ring is then linked to a phenoxy group through nucleophilic substitution reactions.

    Introduction of the benzyl group: The final step involves the acylation of the benzylamine with the phenoxy-substituted oxadiazole derivative to form the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are implicated in the progression of certain cancers . The binding of the compound to these receptors disrupts their signaling pathways, leading to reduced cell proliferation and angiogenesis.

Comparison with Similar Compounds

  • N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-triazol-5-yl]phenoxy}acetamide
  • N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]phenoxy}acetamide

Comparison:

    Structural Differences: The primary difference lies in the heterocyclic ring (oxadiazole vs. triazole vs. thiadiazole).

    Biological Activity: The oxadiazole derivative may exhibit different binding affinities and selectivity towards molecular targets compared to its triazole and thiadiazole counterparts.

    Uniqueness: The presence of the oxadiazole ring in N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-benzyl-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O4/c1-29-20-11-7-18(8-12-20)23-26-24(31-27-23)19-9-13-21(14-10-19)30-16-22(28)25-15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

KJAWYOXNHKQQBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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